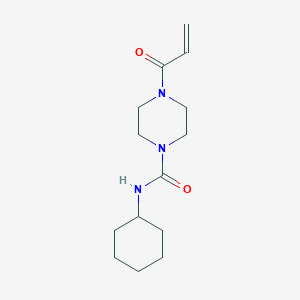

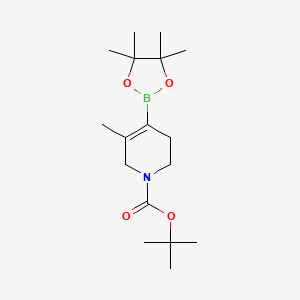

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate is a compound that is structurally related to a variety of piperazine derivatives synthesized for different applications, including antiallergy activities, antibacterial properties, and as ligands for receptors. Piperazine derivatives are known for their versatility in chemical reactions and their ability to form stable crystalline structures with potential biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions with the aim of introducing various functional groups that confer the desired properties. For instance, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides showed potential antiallergy activity, although no activity was observed in the guinea pig anaphylaxis assay . Similarly, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative involved characterization by spectroscopic studies and confirmed by X-ray diffraction analysis . These methods are indicative of the complex nature of synthesizing piperazine derivatives and the importance of structural characterization.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their physical and chemical properties, as well as their biological activities. X-ray diffraction studies have been used to elucidate the structures of these compounds. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings were determined . The molecular structure can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid to produce EPBA is an example of how piperazine derivatives can be modified to obtain new compounds with potential biological activities . The ability to undergo such reactions is a testament to the chemical versatility of the piperazine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The polymorphic crystalline forms of 1,4-piperazine-2,5-dione, for instance, exhibited different hydrogen-bonding networks, which can affect the compound's solubility and stability . The antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were found to be moderately active, indicating that the physical and chemical properties of these compounds can have a direct impact on their biological efficacy .

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing piperazine derivatives, exploring their antimicrobial, antilipase, and antiurease activities. Ethyl piperazine-1-carboxylate derivatives, through a series of chemical transformations, have demonstrated moderate to good antimicrobial activity against various microorganisms. This approach underscores the versatility of piperazine derivatives in synthesizing compounds with potential biological activities (Başoğlu et al., 2013).

Photophysical Properties and Intramolecular Charge Transfer

Research on norfloxacin (NFX) and its derivatives, which share a structural motif with Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate, has provided insights into the role of the piperazinyl group in the photophysical properties of these compounds. Studies reveal that the singlet excited-state deactivation via intramolecular electron transfer is a significant pathway, influencing the fluorescence and transient absorption spectrum, highlighting the influence of molecular structure on photophysical behaviors (Cuquerella et al., 2006).

Antimicrobial Activity of Quinoline Derivatives

Synthesis and evaluation of 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, including modifications with piperazin-1-yl groups, have shown significant in vitro and in vivo antibacterial activity. These studies illustrate the potential of piperazine derivatives in the development of new antimicrobial agents, offering insights into structural activity relationships and the optimization of antibacterial properties (Rameshkumar et al., 2003).

Green Synthesis and Antitumor Activity

In the realm of cancer research, novel 1,2,4-triazole Schiff bases containing piperazine groups have been synthesized using green chemistry principles. These compounds, evaluated against tumor cells, have exhibited significant inhibitory activity, pointing towards the therapeutic potential of piperazine derivatives in anticancer drug development (Ding et al., 2016).

Coordination Polymers and Photoluminescence

Studies on coordination polymers involving Enoxacin (a fluoroquinolone structurally related to piperazine derivatives) have demonstrated the formation of 2D polymers with notable photoluminescence properties. Such research showcases the application of piperazine derivatives in materials science, particularly in the design of luminescent materials (Yu et al., 2006).

Mecanismo De Acción

Target of Action

Piperazine derivatives often interact with a variety of targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound .

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .

Biochemical Pathways

Piperazine derivatives can affect various biochemical pathways depending on their specific targets. They might influence signal transduction pathways, metabolic pathways, or other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These effects could range from changes in cell signaling to alterations in cell growth or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Propiedades

IUPAC Name |

ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEDQGJKZMSSBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)

![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)

![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)